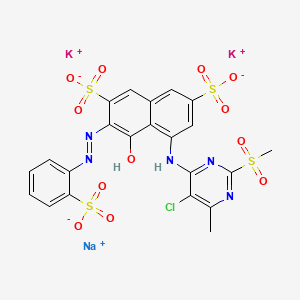![molecular formula C36H59NNiO2S B14468406 [2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) CAS No. 66467-44-5](/img/structure/B14468406.png)
[2,2'-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) is a nickel-based coordination compound with the molecular formula C32H51NNiO2S. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) typically involves the reaction of 2,2’-thiobis(4-t-octylphenol) with nickel(II) salts in the presence of 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems .
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form nickel(III) complexes.
Reduction: Reduction reactions can convert the nickel(II) center to nickel(0) or nickel(I) states.
Substitution: Ligand substitution reactions can occur, where the 2-ethylhexylamine ligand is replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel(III) complexes, while reduction can produce nickel(0) or nickel(I) species .
Aplicaciones Científicas De Investigación
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is employed as a stabilizer in polymers and as an additive in lubricants to enhance their performance
Mecanismo De Acción
The mechanism of action of [2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) involves its interaction with molecular targets through coordination chemistry. The nickel center can form complexes with various substrates, facilitating catalytic reactions. The compound’s unique structure allows it to interact with specific pathways, making it effective in its applications .
Comparación Con Compuestos Similares
Similar Compounds
[2,2’-Thiobis (4-tert-octylphenolato)]-n-butylamine nickel (II): Similar in structure but with a different amine ligand.
Nickel(II) acetylacetonate: Another nickel-based coordination compound used in catalysis.
Nickel(II) chloride: A simpler nickel compound with different applications
Uniqueness
[2,2’-Thiobis (4-t-octylphenolate)]-2-ethylhexylamine nickel (II) stands out due to its specific ligand environment, which imparts unique chemical properties and reactivity. Its ability to stabilize polymers and enhance lubricant performance makes it particularly valuable in industrial applications .
Propiedades
Número CAS |
66467-44-5 |
|---|---|
Fórmula molecular |
C36H59NNiO2S |
Peso molecular |
628.6 g/mol |
Nombre IUPAC |
2-ethylhexan-1-amine;nickel(2+);2-[2-oxido-5-(2,4,4-trimethylpentan-2-yl)phenyl]sulfanyl-4-(2,4,4-trimethylpentan-2-yl)phenolate |
InChI |
InChI=1S/C28H42O2S.C8H19N.Ni/c1-25(2,3)17-27(7,8)19-11-13-21(29)23(15-19)31-24-16-20(12-14-22(24)30)28(9,10)18-26(4,5)6;1-3-5-6-8(4-2)7-9;/h11-16,29-30H,17-18H2,1-10H3;8H,3-7,9H2,1-2H3;/q;;+2/p-2 |
Clave InChI |
HPHBKRQUHGHVEO-UHFFFAOYSA-L |
SMILES canónico |
CCCCC(CC)CN.CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)[O-])SC2=C(C=CC(=C2)C(C)(C)CC(C)(C)C)[O-].[Ni+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





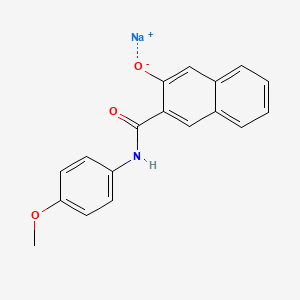
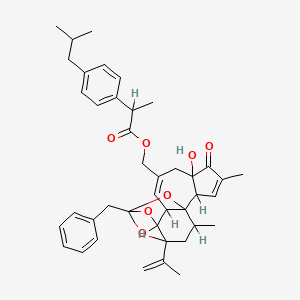

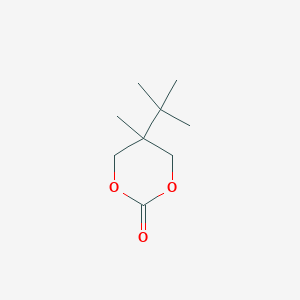
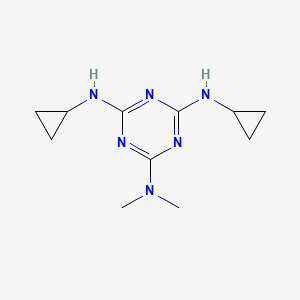
![9-Ethyl-3-[5-(naphthalen-2-YL)-1,3,4-oxadiazol-2-YL]-9H-carbazole](/img/structure/B14468374.png)
![Acetic acid, [3-(3-chloro-4-methylphenyl)-1-methyl-2-triazenyl]-, sodium salt](/img/structure/B14468376.png)
![N-[2-(Methylsulfanyl)phenyl]nonanamide](/img/structure/B14468380.png)
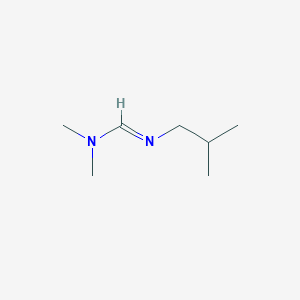
![2,2'-Methylenebis{6-[(4-methoxyphenyl)methylidene]cyclohexan-1-one}](/img/structure/B14468390.png)
